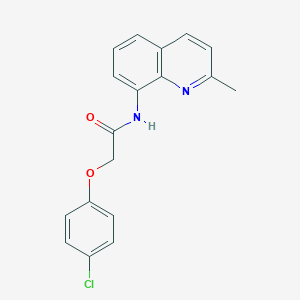![molecular formula C24H20N2O4 B244159 N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B244159.png)
N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide, also known as AM630, is a synthetic compound that acts as a selective antagonist of the cannabinoid receptor type 2 (CB2). The CB2 receptor is a G protein-coupled receptor that is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses. AM630 has been widely used in scientific research to investigate the role of CB2 receptors in various physiological and pathological processes.
作用機序
N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide acts as a selective antagonist of the CB2 receptor, which means that it blocks the binding of endocannabinoids and other ligands to this receptor. The CB2 receptor is primarily expressed in immune cells, and its activation has been shown to modulate immune responses and inflammation. By blocking the CB2 receptor, N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide can inhibit the effects of endocannabinoids and other ligands that activate this receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide are primarily related to its antagonistic effects on the CB2 receptor. By blocking the CB2 receptor, N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide can inhibit the effects of endocannabinoids and other ligands that activate this receptor. This can lead to a reduction in inflammation, pain, and other physiological responses that are regulated by the CB2 receptor.
実験室実験の利点と制限
One of the main advantages of using N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide in lab experiments is its selectivity for the CB2 receptor. This allows researchers to investigate the specific effects of CB2 receptor activation or inhibition without affecting other cannabinoid receptors. However, one limitation of using N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide is that it may not completely block CB2 receptor activity in all experimental conditions. In addition, the effects of N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide may be influenced by other factors such as the presence of other ligands or the expression levels of the CB2 receptor.
将来の方向性
There are several future directions for research involving N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide and the CB2 receptor. Some of the key areas of interest include:
1. Development of more selective CB2 receptor ligands: While N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide is a selective CB2 receptor antagonist, it may not completely block CB2 receptor activity in all experimental conditions. Developing more selective CB2 receptor ligands could help to overcome this limitation and allow for more precise investigation of CB2 receptor function.
2. Investigation of CB2 receptor function in different cell types: While the CB2 receptor is primarily expressed in immune cells, it has also been detected in other cell types such as neurons and glial cells. Investigating the role of CB2 receptors in these cell types could provide new insights into the physiological and pathological functions of this receptor.
3. Clinical applications of CB2 receptor modulation: While much of the research on CB2 receptors has been focused on understanding their basic biological functions, there is growing interest in the potential clinical applications of CB2 receptor modulation. Investigating the effects of CB2 receptor agonists and antagonists in various disease models could provide important insights into the potential therapeutic uses of these compounds.
合成法
The synthesis of N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide involves several steps, starting from the reaction of 2-benzofurancarboxylic acid with 4-aminophenol to obtain 1-benzofuran-2-carboxamide. This intermediate is then reacted with 2-(3-methylphenoxy)acetyl chloride to form the desired product, N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide. The synthesis of N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has been described in detail in several scientific publications.
科学的研究の応用
N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has been extensively used in scientific research to investigate the role of CB2 receptors in various physiological and pathological processes. Some of the key areas of research include:
1. Inflammation: CB2 receptors are known to play a role in the regulation of inflammation, and N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has been used to investigate the anti-inflammatory effects of CB2 receptor activation in various models of inflammation.
2. Pain: CB2 receptors have also been implicated in the regulation of pain, and N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has been used to investigate the analgesic effects of CB2 receptor activation in various models of pain.
3. Cancer: CB2 receptors have been shown to be expressed in various types of cancer cells, and N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has been used to investigate the potential anti-cancer effects of CB2 receptor antagonism.
特性
分子式 |
C24H20N2O4 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
N-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H20N2O4/c1-16-5-4-7-20(13-16)29-15-23(27)25-18-9-11-19(12-10-18)26-24(28)22-14-17-6-2-3-8-21(17)30-22/h2-14H,15H2,1H3,(H,25,27)(H,26,28) |
InChIキー |
JUZKIBLRJKAULJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244086.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244089.png)
![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244093.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B244095.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)

![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)